molecular formula C8H9F3N2O2 B14904248 ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B14904248
M. Wt: 222.16 g/mol
InChI Key: GNYIFYAVGBCUJI-UHFFFAOYSA-N
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Description

Ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate is a fluorinated organic compound known for its unique chemical properties. The presence of the trifluoroethyl group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 1H-pyrazole-3-carboxylate with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while reduction can produce this compound alcohols .

Scientific Research Applications

Ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2,2-trifluoroethyl carbonate: Another fluorinated compound with similar stability and reactivity.

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: Known for its use in trifluoromethylation reactions.

    N-2,2,2-Trifluoroethylisatin ketimines: Used in organic synthesis and medicinal chemistry.

Uniqueness

Ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate stands out due to its unique pyrazole ring structure combined with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

ethyl 5-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-5(12-13-6)4-8(9,10)11/h3H,2,4H2,1H3,(H,12,13)

InChI Key

GNYIFYAVGBCUJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)CC(F)(F)F

Origin of Product

United States

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